2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
Description
2-Chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (molecular formula: C₁₁H₁₄ClNO₂) is a substituted benzamide derivative characterized by a 2-chlorobenzoyl group linked to a 1-hydroxy-2-methylpropan-2-ylamine moiety. Its structural features include:
- SMILES: CC(C)(CO)NC(=O)C1=CC=CC=C1Cl
- InChIKey: IAVRHUODHWYNHT-UHFFFAOYSA-N
- Collision Cross-Section (CCS): Predicted values range from 149.5 Ų ([M+H]⁺) to 160.9 Ų ([M+Na]⁺), indicating moderate molecular size and polarity .
The compound’s hydroxyl and amide groups may enable coordination to metal catalysts, positioning it as a candidate for C–H bond functionalization reactions .
Properties
Molecular Formula |
C11H14ClNO2 |
|---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide |
InChI |
InChI=1S/C11H14ClNO2/c1-11(2,7-14)13-10(15)8-5-3-4-6-9(8)12/h3-6,14H,7H2,1-2H3,(H,13,15) |
InChI Key |
IAVRHUODHWYNHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=CC=CC=C1Cl |
Origin of Product |
United States |
Preparation Methods
Direct Amination of Chlorobenzoyl Chloride
A widely documented method involves the direct amination of 2-chlorobenzoyl chloride with 1-amino-2-methylpropan-2-ol. This single-step reaction occurs under inert atmospheric conditions, typically using tetrahydrofuran (THF) or dichloromethane (DCM) as solvents. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acid chloride.
Reaction Conditions:
-
Temperature: 0–5°C (initial), gradually rising to room temperature
-
Molar Ratio: 1:1.2 (acid chloride to amine) to minimize unreacted starting material
-
Base: Triethylamine (2.5 eq) to neutralize HCl byproduct
Post-reaction workup includes washing with dilute HCl to remove excess amine, followed by sodium bicarbonate to eliminate residual acid. Column chromatography (silica gel, ethyl acetate/hexane gradient) yields the pure product with reported efficiencies of 68–72%.
Carboxylic Acid Activation and Coupling
An alternative approach described in CN116217424A utilizes direct activation of 2-chlorobenzoic acid with ammonia gas in benzonitrile solvent at elevated temperatures (150–155°C). This method bypasses traditional intermediates like acid chlorides, offering a greener synthetic route:
-
Acid Activation: 2-Chlorobenzoic acid reacts with ammonia under reflux to form an intermediate ammonium carboxylate.
-
Nucleophilic Attack: The ammonium salt undergoes dehydration, generating a reactive acyl nitrile species.
-
Amine Coupling: 1-Amino-2-methylpropan-2-ol introduces the hydroxyalkyl side chain via nucleophilic substitution.
Key Advantages:
-
Eliminates hazardous chlorinating agents (e.g., thionyl chloride)
-
Reduces reaction steps compared to classical amide synthesis
Optimization Strategies for Improved Yield
Solvent Selection and Temperature Control
Experimental data from CN116217424A highlights benzonitrile as the optimal solvent due to its high boiling point (191°C) and ability to stabilize reactive intermediates. Comparative studies demonstrate:
| Solvent | Reaction Temperature (°C) | Yield (%) |
|---|---|---|
| Benzonitrile | 152 | 72 |
| Toluene | 110 | 58 |
| DMF | 150 | 64 |
Elevated temperatures (>150°C) enhance reaction kinetics but risk decomposition of the hydroxyalkyl amine. Controlled heating with reflux condensers mitigates this issue.
Ammonia Gas Flow Rate and Purity
The patent emphasizes using high-purity ammonia (99%) at a flow rate of 80–100 mL/min to ensure sufficient nucleophilic attack on the activated acid. Suboptimal flow rates reduce yields:
| Ammonia Flow Rate (mL/min) | Yield (%) |
|---|---|
| 60 | 52 |
| 80 | 68 |
| 100 | 72 |
Comparative Analysis of Synthetic Methods
Efficiency and Scalability
The direct amination route offers faster reaction times (4–6 hours) but requires handling moisture-sensitive acid chlorides. In contrast, the carboxylic acid activation method enables single-pot synthesis over 6–8 hours, with scalability advantages for industrial applications.
Challenges in Purification and Characterization
Chromatographic Separation
The product’s polarity necessitates silica gel chromatography with ethyl acetate/hexane (3:7 v/v) for effective separation from unreacted amine and dimeric byproducts. Analytical HPLC (C18 column, acetonitrile/water gradient) confirms purity >95%.
Spectroscopic Confirmation
Key Spectral Data:
-
¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, J = 8.8 Hz, 2H, Ar-H), 7.43 (d, J = 8.8 Hz, 2H, Ar-H), 4.21 (s, 1H, -OH), 1.48 (s, 6H, -C(CH₃)₂)
-
¹³C NMR (101 MHz, CDCl₃): δ 168.4 (C=O), 138.4 (C-Cl), 131.6 (Ar-C), 128.9 (Ar-CH), 72.1 (-C(OH)(CH₃)₂)
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-chloro-N-(2-oxopropyl)benzamide.
Reduction: Formation of 2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzyl alcohol.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
The biological activity of 2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide has been investigated in several studies. It has shown potential interactions with biological targets such as enzymes and receptors, which may modulate their activity. The hydroxy group can form hydrogen bonds with amino acid residues in enzyme active sites, while the chloro group may participate in hydrophobic interactions, influencing enzyme functionality.
Applications in Medicinal Chemistry
- Therapeutic Agents : The compound has been explored for its potential as a therapeutic agent due to its ability to inhibit specific biological pathways. For instance, derivatives of benzamide have been studied for their inhibitory effects on the P2X7 receptor, which is implicated in various inflammatory diseases .
- Synthetic Intermediates : 2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo further transformations makes it valuable in drug discovery and development.
- Carbonic Anhydrase Inhibition : Similar benzamide derivatives have been reported to exhibit inhibitory effects on human carbonic anhydrases, which are crucial for maintaining acid-base balance and are targets for certain therapeutic interventions .
Case Study 1: Inhibition of P2X7 Receptor
A series of benzamide derivatives, including compounds similar to 2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide, were synthesized and tested for their ability to inhibit the P2X7 receptor. The study demonstrated that modifications on the benzamide scaffold could lead to significant variations in biological activity, highlighting the importance of structural features in drug design .
Case Study 2: Carbonic Anhydrase Inhibitors
Research involving benzamide derivatives has shown their effectiveness as inhibitors of carbonic anhydrases, with implications for treating conditions such as glaucoma and epilepsy. The structural modifications introduced by compounds like 2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide could enhance selectivity and potency against specific isoforms of carbonic anhydrase .
Mechanism of Action
The mechanism of action of 2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3,5-Dichloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
- Molecular Formula: C₁₁H₁₃Cl₂NO₂
4-Bromo-2-Chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
- Molecular Formula: C₁₁H₁₃BrClNO₂
- Key Differences : Bromine substitution at the 4-position increases molecular weight (272.14 g/mol vs. 227.69 g/mol for the target compound) and polarizability, which could influence solubility and binding affinity in biological systems .
Benzamides with Varied N-Substituents
2-Chloro-N-isopropylbenzamide
N-(1-Phenylpropan-2-yl)benzamide
- Molecular Formula: C₁₆H₁₇NO
Benzamides with Additional Functional Groups
2-Chloro-N-((4-chloro-6-methylpyrimidin-2-yl)carbamoyl)benzamide
- Molecular Formula : C₁₃H₁₁Cl₂N₃O₂
- Key Differences : A pyrimidine carbamoyl group replaces the hydroxyalkyl chain, introducing a heterocyclic ring. This modification increases molecular complexity and may enhance pesticidal activity, as seen in related compounds with antifungal and insecticidal properties (melting point: 126–128°C; yield: 93%) .
2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide
- Molecular Formula : C₁₈H₁₇ClN₂O₂
Comparative Data Table
Research Implications and Gaps
- Synthetic Routes: The hydroxyalkylamine moiety in the target compound and its analogs (e.g., ) suggests shared synthetic pathways involving amino alcohols, but yields and purity data are lacking .
- Applications : While pesticidal benzamides (e.g., ) highlight the role of heterocyclic substituents, the target compound’s hydroxyl group may favor catalytic or pharmaceutical applications over agrochemical uses.
- Data Limitations : Collision cross-section and solubility data are absent for most analogs, hindering direct physicochemical comparisons .
Biological Activity
2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide features a chloro group, a hydroxy group, and a benzamide moiety. The presence of these functional groups is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C11H14ClN1O1 |
| Molecular Weight | 229.69 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The mechanism of action for 2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the benzamide moiety interacts with enzymes and receptors, modulating various biochemical pathways.
Biological Activity
Research indicates that 2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide exhibits several biological activities:
- Neuroleptic Activity : Similar compounds have shown neuroleptic properties, indicating potential applications in treating psychotic disorders .
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes, impacting metabolic pathways and cellular functions. This is particularly relevant in drug development for conditions such as cancer and neurodegenerative diseases .
- Antiparasitic Activity : Related compounds have demonstrated activity against protozoan parasites like Toxoplasma gondii and Plasmodium falciparum, suggesting that 2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide could possess similar properties .
Case Studies
Several studies have evaluated the biological activity of benzamide derivatives, including 2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide:
Case Study 1: Neuroleptic Efficacy
A study on benzamide derivatives found that modifications to the benzamide structure significantly enhanced neuroleptic activity compared to standard treatments like metoclopramide. The introduction of a hydroxy group was noted to improve binding affinity to dopamine receptors .
Case Study 2: Antiparasitic Screening
In a screening for antiparasitic activity, various benzamide derivatives were tested against T. gondii and P. falciparum. Compounds with similar structures exhibited promising results, leading researchers to explore the SAR further to optimize efficacy .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of specific substituents on the benzene ring and amide nitrogen significantly influences biological activity. For instance, the chloro substitution is associated with enhanced interaction with target proteins, while the hydroxy group contributes to solubility and bioavailability.
Table 2: Structure-Activity Relationship Insights
| Substituent | Effect on Activity |
|---|---|
| Chloro Group | Increases receptor binding |
| Hydroxy Group | Enhances solubility |
| Alkyl Chain Variations | Modulates metabolic stability |
Q & A
Q. What are the established synthetic routes for 2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide, and how can purity be optimized?
The compound is typically synthesized via nucleophilic acyl substitution, reacting 2-chlorobenzoyl chloride with 2-amino-2-methylpropan-1-ol in the presence of a base (e.g., pyridine or triethylamine) under anhydrous conditions . Purity optimization involves:
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.
- Analytical validation: HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS to confirm molecular mass (227.69 g/mol) .
Q. How can the compound’s structure be rigorously characterized?
- Spectroscopic methods:
- NMR: H and C NMR to confirm substituent positions (e.g., chloro at C2 of benzamide, hydroxy group on the tertiary alcohol).
- IR: Peaks at ~3300 cm (O-H stretch) and ~1650 cm (amide C=O stretch) .
- X-ray crystallography: For definitive stereochemical assignment, use SHELX programs (SHELXL for refinement) to resolve hydrogen-bonding networks .
Advanced Research Questions
Q. What experimental strategies are recommended to investigate its interaction with P2X7 receptors?
- Binding assays: Radioligand competition assays using H-labeled P2X7 antagonists (e.g., A-804598) in HEK293 cells expressing recombinant P2X7 receptors.
- Functional assays: Measure calcium influx (Fluo-4 AM dye) or IL-1β release in LPS-primed macrophages to assess receptor inhibition .
- Computational docking: Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions, focusing on the benzamide’s chloro substituent and hydroxyalkyl side chain .
Q. How can structure-activity relationships (SAR) be explored to enhance its anti-inflammatory efficacy?
- Analog synthesis: Modify substituents (e.g., chloro position, alkyl chain length) and test analogs (e.g., 3-chloro, 4-chloro derivatives) .
- Key parameters:
- Lipophilicity: Measure logP values (e.g., shake-flask method) to correlate with membrane permeability.
- Hydrogen-bond donors/acceptors: Assess impact on receptor binding via mutagenesis studies .
Q. How should researchers address contradictions in biological activity data across structural analogs?
- Comparative SAR analysis: Systematically test analogs under standardized conditions (e.g., IC values in P2X7 inhibition assays).
- Purity validation: Ensure analogs are ≥95% pure (HPLC) to rule out impurity-driven artifacts.
- Receptor specificity profiling: Screen against related receptors (e.g., P2X4, adenosine receptors) to confirm target selectivity .
Methodological Considerations
Q. What crystallographic protocols are critical for resolving its solid-state structure?
Q. Which in vitro models are most relevant for evaluating its therapeutic potential?
- Inflammation: Primary murine bone marrow-derived macrophages (BMDMs) treated with LPS/ATP to simulate NLRP3 inflammasome activation.
- Pain: Dorsal root ganglion (DRG) neurons to assess P2X7-mediated calcium signaling .
Data Interpretation Challenges
Q. How can researchers differentiate between off-target effects and true receptor-mediated activity?
- Knockout models: Use P2X7 mice or CRISPR-Cas9-edited cell lines to confirm receptor dependency.
- Pharmacological controls: Co-administer selective P2X7 antagonists (e.g., JNJ-47965567) to block activity .
Q. What strategies mitigate batch-to-batch variability in biological assays?
- Standardized protocols: Pre-treat cells with identical serum lots and passage numbers.
- Internal controls: Include reference compounds (e.g., AZD9056 for P2X7) in each assay plate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
